N-[2-(Diethylamino)ethyl]hexadecanamide, also known as hexadecanamide, N-[2-(diethylamino)ethyl]-, is a synthetic organic compound with the chemical formula and a molecular weight of approximately 354.61 g/mol. This compound belongs to the class of amides and is characterized by the presence of a long hydrocarbon chain (hexadecane) linked to a diethylaminoethyl group. Its CAS number is 56252-82-5, and it has been documented in various chemical databases, indicating its significance in scientific research and applications .
The synthesis of N-[2-(Diethylamino)ethyl]hexadecanamide typically involves several steps, focusing on the formation of the amide bond between hexadecanoyl chloride and 2-(diethylamino)ethylamine. Common methods include:
The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions. The yield and purity of N-[2-(Diethylamino)ethyl]hexadecanamide can be optimized by adjusting reaction times and concentrations.
N-[2-(Diethylamino)ethyl]hexadecanamide can undergo various chemical reactions typical for amides, including hydrolysis, reduction, and acylation.
The stability of N-[2-(Diethylamino)ethyl]hexadecanamide under various conditions makes it suitable for diverse applications in organic synthesis.
N-[2-(Diethylamino)ethyl]hexadecanamide has potential applications in various scientific fields:
The acyl chloride pathway remains the benchmark for high-yielding synthesis of long-chain amides. Palmitic acid undergoes chlorination using oxalyl chloride (ClCO)₂CO or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–60°C, achieving >95% conversion within 2–4 hours. Critical to success is the strict exclusion of moisture to prevent hydrolytic decomposition of the intermediate [4] [9]. The resultant hexadecanoyl chloride is subsequently coupled to DEAE under Schotten-Baumann conditions:
$$ \ce{C15H31COCl + HN(CH2CH3)2CH2CH2OH ->[Base][\text{0-5°C}] C15H31CONHCH2CH2N(CH2CH3)2 + HCl} $$
Triethylamine (TEA) or N-methylmorpholine (2.5 equiv.) serves as the HCl scavenger in biphasic solvent systems (water/DCM). This method delivers 80–92% crude yields but requires meticulous pH control (pH 8–9) to suppress dialkylamide byproducts [4] [8]. Catalytic approaches using boronic acid derivatives (e.g., 2-(thiophen-2-ylmethyl)phenylboronic acid) enable direct amidation under milder conditions (room temperature, 12–24 h), though yields with long-chain acids are moderate (65–75%) [2].
Table 1: Acyl Chloride-Mediated Amidation Performance
| Activating Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
|---|---|---|---|---|
| Oxalyl Chloride | DCM/TEA | 0 → 25 | 3 | 92 |
| Thionyl Chloride | Toluene/Pyridine | 40 | 2 | 88 |
| (ClCO)₂CO | THF/DIEA | -10 → RT | 4 | 90 |
| Boronic Acid Catalyst | Toluene/MS 4Å | 25 | 24 | 72 |
DEAE (2-diethylaminoethylamine, CAS 100-37-8) is commercially synthesized via nucleophilic ring-opening of ethylene oxide by diethylamine at 80–120°C under pressure. Alternative routes involve alkylation of diethylamine with 2-chloroethanol, though this risks quaternary ammonium salt formation [5] [10]. For amidation, DEAE’s tertiary amine group necessitates protection or careful stoichiometry to prevent polyacylation. Key coupling strategies include:
Table 2: DEAE Coupling Reagent Efficiency
| Coupling Reagent | Additive | Solvent | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|---|
| EDC·HCl | HOBt | DCM | 12 | 85 |
| HATU | DIEA | DMF | 0.5 | 95 |
| T3P® | HCl | THF | 4 | 89 |
| DCC | DMAP | Toluene | 18 | 78 |
Solvent polarity critically governs reaction rate and byproduct profiles. Aprotic dipolar solvents (DMF, DMSO) accelerate carbodiimide-mediated couplings but risk urea formation. Kinetic studies reveal:
Table 3: Solvent Impact on Amidation Kinetics
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) |
|---|---|---|---|
| DMF | 36.7 | 8.2 | 12 (urea) |
| DCM | 8.9 | 5.1 | <5 |
| THF | 7.5 | 4.7 | 8 (dialkylamide) |
| Toluene | 2.4 | 1.9 | 3 |
Crude n-[2-(Diethylamino)ethyl]hexadecanamide contains residual fatty acid, dialkylamides, and solvent impurities. Two refinement strategies dominate:
Table 4: Purification Method Performance Comparison
| Method | Solvent System | Purity (%) | Recovery (%) | Key Limitations |
|---|---|---|---|---|
| Gradient Recrystallization | EtOAc/MeOH (4:1) | 99.5 | 85 | High solvent consumption |
| Isocratic Recrystallization | Hexane/Acetone (3:1) | 98.2 | 92 | Low solubility at RT |
| Flash Chromatography | CHCl₃:MeOH:NH₄OH (85:13:2) | 99.8 | 75 | Amine tailing, slow elution |
| Ion-Exchange Chromatography | DEAE-cellulose, pH 9.0 | 99.6 | 68 | Requires pH optimization |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: